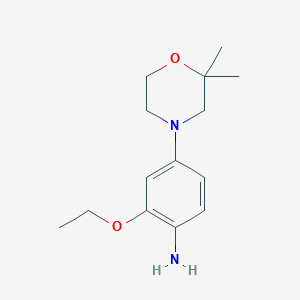

4-(2,2-Dimethylmorpholin-4-yl)-2-ethoxyaniline

Descripción

4-(2,2-Dimethylmorpholin-4-yl)-2-ethoxyaniline is a substituted aniline derivative featuring a 2,2-dimethylmorpholine moiety at the para position and an ethoxy group at the ortho position of the aromatic ring. The ethoxy group enhances lipophilicity compared to smaller alkoxy substituents (e.g., methoxy) .

Propiedades

IUPAC Name |

4-(2,2-dimethylmorpholin-4-yl)-2-ethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-4-17-13-9-11(5-6-12(13)15)16-7-8-18-14(2,3)10-16/h5-6,9H,4,7-8,10,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZIWESXOLUWNQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N2CCOC(C2)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-(2,2-Dimethylmorpholin-4-yl)-2-ethoxyaniline is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biochemical properties, mechanisms of action, and implications for therapeutic use, drawing from diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 235.31 g/mol

This compound features a morpholine ring that enhances its solubility and bioavailability, making it a candidate for various biological studies.

1. Enzyme Interaction

Research indicates that this compound interacts with several enzymes, potentially acting as an inhibitor or modulator. These interactions can influence metabolic pathways critical for cellular function.

| Enzyme | Interaction Type | Effect |

|---|---|---|

| Cyclic nucleotide phosphodiesterase | Inhibition | Alters cAMP levels |

| Protein kinase A | Modulation | Affects phosphorylation processes |

2. Cellular Effects

The compound has demonstrated various cellular effects, including modulation of cell signaling pathways and gene expression. Notably, it influences the phosphorylation status of proteins involved in key signaling cascades.

- Cell Proliferation : Studies have shown that this compound can inhibit the growth of cancer cell lines by affecting the MAPK pathway, which is crucial for cell proliferation and differentiation .

The primary mechanism involves binding to specific receptors or enzymes, leading to alterations in their activity. For instance:

- Calcium Channel Blockade : The compound has been observed to block calcium influx in smooth muscle cells, leading to muscle relaxation .

This effect is mediated through a cAMP-dependent signaling cascade, highlighting its potential as a therapeutic agent for conditions involving smooth muscle contraction.

Study 1: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. Results indicated:

- Significant reduction in cell viability at concentrations ranging from 1×10⁻⁵ to 1×10⁻³ mol/L.

- Induction of apoptosis was confirmed through flow cytometry analysis.

Study 2: Smooth Muscle Relaxation

In isolated smooth muscle preparations from rats:

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 4-(2,2-dimethylmorpholin-4-yl)-2-ethoxyaniline and structurally related compounds:

Key Observations:

Triazole-containing analogs (e.g., S12) exhibit higher polarity due to the heteroaromatic ring, which may limit blood-brain barrier penetration .

Metabolic Stability :

- Methyl groups on the morpholine (target compound) or triazole (S12) rings reduce oxidative metabolism, as evidenced by studies on pyrido[3,4-d]pyrimidine derivatives .

- The methylthio group in compound 149 enhances enzymatic selectivity, minimizing off-target effects .

Synthetic Accessibility :

- Triazole derivatives (e.g., S12) are synthesized via palladium-catalyzed borylation and Suzuki coupling, yielding 32% .

- Imidazole-pyridine hybrids (e.g., 149) require multi-step protocols with moderate yields (52%) .

Biological Activity: Compound 149 demonstrates nanomolar inhibition of CK1δ, a kinase implicated in circadian rhythm disorders . Nitrosoaniline derivatives (e.g., 2d) are reactive intermediates in nucleophilic substitution reactions but lack direct therapeutic applications .

Critical Analysis of Structural and Functional Divergence

- Morpholine vs. Triazole Rings: Morpholine rings (as in the target compound) confer improved solubility in aqueous media compared to triazoles, which are more lipophilic .

- Ethoxy vs. Methoxy analogs are more metabolically labile due to smaller size .

- This aligns with studies showing methyl groups "curb" cytochrome P450-mediated oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.